BA46 (97-106) is a peptide fragment derived from a larger protein sequence and is associated with the human leukocyte antigen A*02:01. This peptide plays a significant role in immunological responses, particularly in T-cell recognition and activation. The underlying gene encodes a preproprotein that undergoes proteolytic processing to yield multiple protein products, which are crucial for various biological functions, including immune system regulation and response to pathogens .
The BA46 (97-106) peptide is synthesized based on its sequence derived from the human genome. It is specifically linked to the HLA-A*02:01 allele, one of the most common human leukocyte antigen class I molecules, which presents peptides to CD8+ T cells. This peptide can be sourced from commercial peptide synthesis companies that specialize in producing high-purity peptides for research and therapeutic applications .
BA46 (97-106) is classified as a synthetic peptide. It is categorized under immunogenic peptides due to its role in eliciting an immune response. Additionally, it falls within the broader category of therapeutic peptides, which are increasingly utilized in vaccine development and cancer immunotherapy.
The synthesis of BA46 (97-106) typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support.
The final product, BA46 (97-106), is analyzed for purity and identity using techniques such as mass spectrometry and analytical HPLC.
The molecular structure of BA46 (97-106) can be represented by its amino acid sequence, which consists of ten residues. The specific sequence contributes to its three-dimensional conformation, which is crucial for its interaction with T-cell receptors.
BA46 (97-106) participates in several biochemical interactions, particularly with T-cell receptors and major histocompatibility complex class I molecules.
These interactions are fundamental in immunology and are critical for developing vaccines and immunotherapies.
The mechanism of action for BA46 (97-106) involves its presentation by HLA-A*02:01 on the surface of antigen-presenting cells.
This mechanism underscores the importance of BA46 (97-106) in eliciting adaptive immune responses.
Relevant data regarding these properties can guide researchers in handling and utilizing this peptide effectively.
BA46 (97-106) has several scientific applications:
The versatility of BA46 (97-106) highlights its significance in both basic research and clinical applications, paving the way for advancements in immunotherapy and vaccine design.
CAS No.: 115-71-9
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2